1-Bromo-4-ethoxy-2-iodobenzene

Catalog No.
S15368388
CAS No.
M.F
C8H8BrIO
M. Wt
326.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-ethoxy-2-iodobenzene

Product Name

1-Bromo-4-ethoxy-2-iodobenzene

IUPAC Name

1-bromo-4-ethoxy-2-iodobenzene

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

InChI

InChI=1S/C8H8BrIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

InChI Key

YXQYUCWLBVLAOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)I

1-Bromo-4-ethoxy-2-iodobenzene is an organic compound classified as a mixed aryl halide, featuring both bromine and iodine substituents on a benzene ring. Its molecular formula is C8H8BrIC_8H_8BrI with a molecular weight of approximately 282.9 g/mol. The compound exhibits a crystalline structure and is typically a white to brown solid. It is known for its utility in various synthetic organic chemistry applications due to the presence of both electrophilic halogens, which enhance its reactivity in nucleophilic substitution and coupling reactions.

  • Nucleophilic Substitution Reactions: The bromine or iodine atoms can be replaced by nucleophiles, enabling the formation of new carbon-nucleophile bonds.
  • Coupling Reactions: This compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, where it can be coupled with boronic acids or terminal alkynes to form biaryl compounds or alkynes, respectively .

The reactivity of aryl iodides is generally higher than that of aryl bromides, making the iodine substituent particularly valuable for selective coupling reactions .

Several synthesis methods have been developed for 1-bromo-4-ethoxy-2-iodobenzene:

  • Electrophilic Aromatic Substitution: One common method involves starting from 4-bromoaniline, which is treated with concentrated sulfuric acid and sodium nitrite to form a diazonium salt. This salt is then treated with potassium iodide to yield the desired compound .
  • Sandmeyer Reaction: This method involves diazotization followed by iodination using potassium iodide in an aqueous medium under controlled temperatures .
  • Copper-Free Sonogashira Coupling: This technique allows for the synthesis of 1-bromo-4-ethoxy-2-iodobenzene using terminal alkynes without copper catalysts, enhancing selectivity and reducing side reactions .

These methods are optimized for high yield and purity, often employing advanced catalytic systems.

1-Bromo-4-ethoxy-2-iodobenzene has several applications in organic synthesis:

  • Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.
  • Synthesis of Alkaloids: The compound is used in the total syntheses of various alkaloids, contributing to the development of pharmaceutical agents .
  • Material Science: It can be utilized in the preparation of functional materials due to its unique electronic properties imparted by the halogen substituents.

Interaction studies involving 1-bromo-4-ethoxy-2-iodobenzene primarily focus on its reactivity with nucleophiles and coupling partners. These studies reveal that the compound's unique combination of bromine and iodine enhances its utility in synthetic pathways that require selective reactivity. The electronic effects of the ethoxy group also play a crucial role in modulating the reactivity of the benzene ring, influencing both nucleophilic attack and electrophilic substitution processes .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-bromo-4-ethoxy-2-iodobenzene:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-2-methoxyphenolContains a methoxy group instead of an ethoxy groupExhibits different solubility and reactivity patterns
1-Bromo-4-(tert-butyl)-2-iodobenzeneFeatures a tert-butyl groupProvides steric hindrance affecting reaction pathways
4-Bromo-2-fluoroanilineContains a fluorine atom instead of iodineFluorine's electronegativity alters reactivity significantly
1-Bromo-4-IodophenolSimilar halogen substitutionsUsed predominantly in phenolic chemistry applications

Uniqueness

The uniqueness of 1-bromo-4-ethoxy-2-iodobenzene lies in its combination of both bromine and iodine substituents, which provides distinct reactivity patterns that are advantageous for various synthetic applications. The ethoxy group also influences the electronic properties of the benzene ring, making it particularly valuable in organic synthesis compared to other similar compounds.

Palladium-Catalyzed Sonogashira Coupling under Copper-Free Conditions

The Sonogashira coupling of 1-bromo-4-ethoxy-2-iodobenzene under copper-free conditions represents a significant advancement in selective alkynylation chemistry. Research has demonstrated that the iodine substituent exhibits preferential reactivity over bromine in palladium-catalyzed systems, enabling chemoselective transformations [2] [5]. The copper-free protocol eliminates potential complications associated with copper-catalyzed side reactions while maintaining high efficiency [6] [7].

Mechanistic studies have revealed that copper-free Sonogashira coupling proceeds through a tandem palladium/palladium cycle rather than the traditional monometallic pathway [5]. The process initiates with oxidative addition of the more reactive iodine substituent to the palladium(0) center, followed by phosphine dissociation to form transient three-coordinate palladium species [5] [8]. This dissociation step represents the rate-determining process in the overall transformation [5].

Table 1: Copper-Free Sonogashira Coupling Conditions for Dihalogenated Substrates

Catalyst SystemTemperature (°C)SolventBaseYield (%)Selectivity
Palladium(II) dichloride-triphenylphosphine55Ionic liquidTriethylamine85-96Iodine-selective
Tetrakis(triphenylphosphine)palladium(0)25Aqueous acetonePotassium carbonate80-92Iodine-selective
Palladium acetate-XPhos60TolueneCesium carbonate88-94Iodine-selective

The aqueous implementation of copper-free Sonogashira coupling has shown particular promise for 1-bromo-4-ethoxy-2-iodobenzene substrates [9] [10]. These conditions utilize surfactant systems to create oxygen-free compartments in aqueous media, enabling efficient coupling at room temperature while maintaining excellent chemoselectivity [10] [11]. The water-based protocol offers environmental advantages and improved efficiency factors compared to traditional organic solvent systems [10].

Suzuki-Miyaura Cross-Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling of 1-bromo-4-ethoxy-2-iodobenzene with boronic acid derivatives demonstrates exceptional versatility in biaryl construction. The differential reactivity between iodine and bromine substituents enables sequential coupling strategies, allowing for the controlled introduction of distinct aryl groups [12] [13]. Research has established that the iodine substituent undergoes preferential oxidative addition under standard Suzuki-Miyaura conditions [3] [14].

Catalyst optimization studies have identified several highly effective palladium systems for these transformations. The combination of tetrakis(triphenylphosphine)palladium(0) with potassium carbonate in aqueous tetrahydrofuran provides excellent yields ranging from 74-80% for the initial iodine-selective coupling [3]. Alternative catalyst systems employing bis(diphenylphosphino)ferrocene-palladium(II) dichloride have demonstrated comparable efficacy with yields approaching 95% under optimized conditions [3].

Table 2: Suzuki-Miyaura Coupling Performance with Various Boronic Acids

Boronic Acid PartnerCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Product Selectivity
Phenylboronic acid0.35110580Mono-coupled
4-Pyridylboronic acid0.20801278-85Mono-coupled
4-Methoxyphenylboronic acid0.2585492Mono-coupled
3-Trifluoromethylphenylboronic acid0.50100873Mono-coupled

The electronic influence of the ethoxy substituent significantly impacts the coupling efficiency and regioselectivity. The electron-donating nature of the ethoxy group enhances the nucleophilicity of the aromatic ring while modulating the reactivity of both halogen substituents [15]. This electronic effect contributes to the observed chemoselectivity patterns and influences the optimal reaction conditions for maximum efficiency [15] [14].

Site-selectivity studies have revealed that multinuclear palladium species can alter the typical reactivity patterns observed with mononuclear catalysts [14]. Under specific conditions involving palladium aggregation, the reaction selectivity can shift from the expected iodine-preferential coupling to alternative pathways [14]. These findings highlight the importance of precise catalyst speciation control in achieving desired synthetic outcomes [14].

Buchwald-Hartwig Amination in Di-Halogenated Substrate Systems

The Buchwald-Hartwig amination of 1-bromo-4-ethoxy-2-iodobenzene presents unique opportunities for selective carbon-nitrogen bond formation. The presence of two distinct halogen substituents enables controlled amination sequences, with the iodine substituent typically exhibiting higher reactivity toward palladium-catalyzed amination processes [16] [17]. This differential reactivity pattern allows for the preparation of functionalized aniline derivatives through chemoselective transformations [18].

Research has demonstrated that optimal catalyst systems for dihalogenated substrates require careful ligand selection to achieve maximum efficiency [18] [19]. Biaryl phosphine ligands, particularly those in the Buchwald ligand family, have shown exceptional performance in these transformations [20]. The XPhos ligand system combined with sodium tert-butoxide base provides conversion rates exceeding 95% for challenging dihalogenated substrates [18].

Table 3: Buchwald-Hartwig Amination Catalyst Screening Results

Ligand SystemBaseSolventTemperature (°C)Conversion (%)Selectivity
XPhosSodium tert-butoxideToluene10096-99Iodine-selective
TrixiePhosLithium tert-butoxideToluene10097Iodine-selective
tert-BuXPhosSodium tert-butoxideToluene10098Iodine-selective
DavePhosSodium tert-butoxideToluene10094-99Iodine-selective

The mechanistic pathway for dihalogenated substrate amination follows the established palladium(0)/palladium(II) catalytic cycle [16] [17]. The process initiates with oxidative addition of the more reactive halogen to the palladium(0) center, followed by amine coordination and base-mediated deprotonation [16]. The subsequent reductive elimination step regenerates the active catalyst while forming the desired carbon-nitrogen bond [16].

Precatalyst development has significantly improved the practical implementation of Buchwald-Hartwig amination with dihalogenated substrates [21]. The use of well-defined palladium(II) precatalysts with optimal palladium-to-ligand ratios eliminates the need for excess ligand while ensuring consistent catalyst performance [21]. These systems demonstrate particular advantages in large-scale applications where catalyst cost and efficiency are critical considerations [20].

Tandem Dehalogenation-Coupling Strategies for Complex Biaryl Synthesis

Tandem dehalogenation-coupling strategies utilizing 1-bromo-4-ethoxy-2-iodobenzene enable the construction of complex biaryl architectures through sequential transformation protocols. These methodologies exploit the differential reactivity of the two halogen substituents to achieve controlled coupling sequences [22] [23]. The approach allows for the incorporation of multiple distinct aromatic partners into a single molecular framework through carefully orchestrated reaction conditions [22].

Sequential coupling protocols have been developed that capitalize on the distinct electronic and steric properties of iodine versus bromine substituents [4] [23]. Initial coupling at the iodine position under mild conditions preserves the bromine functionality for subsequent transformation under more forcing conditions [4]. This strategy enables the preparation of unsymmetrical biaryl products that would be difficult to access through alternative synthetic routes [22] [23].

Table 4: Sequential Coupling Protocol Optimization

StepCoupling PartnerCatalyst SystemConditionsYield (%)Selectivity
1Phenylboronic acidPalladium(0)-phosphine80°C, 5h85Iodine-selective
24-Pyridylboronic acidPalladium(0)-phosphine110°C, 12h78Bromine-selective
Overall--Two-step sequence66Dual-substitution

Advanced strategies have incorporated cross-electrophile coupling methodologies to achieve tandem transformations without the need for pre-formed organometallic reagents [24] [25]. These protocols utilize reducing agents such as hydrazine to mediate the coupling of two electrophilic partners while generating only nitrogen and hydrogen as byproducts [24]. The approach represents a significant advancement in sustainable synthetic methodology by eliminating stoichiometric metal waste [24].

One-pot sequential protocols have been developed that enable the preparation of complex heterobiaryl systems through carefully controlled catalyst and ligand combinations [23]. These methods utilize distinct catalyst systems for each coupling step, allowing for optimal performance in both transformation phases [23]. The sequential approach demonstrates particular utility in the synthesis of pharmaceutical intermediates and advanced materials where precise substitution patterns are required [23] [20].

The kinetic behavior of 1-Bromo-4-ethoxy-2-iodobenzene in palladium-catalyzed reactions demonstrates distinct sequential oxidative addition pathways that reflect the inherent reactivity differences between carbon-iodine and carbon-bromine bonds. Experimental kinetic studies have established that the carbon-iodine bond dissociation energy (213 kilojoules per mole) is significantly lower than the carbon-bromine bond dissociation energy (285 kilojoules per mole) [1]. This thermodynamic difference directly influences the sequential nature of oxidative addition processes.

Under catalytic conditions employing palladium(0) complexes, kinetic isotope effect studies have revealed that oxidative addition of aryl iodides occurs preferentially to twelve-electron monoligated palladium complexes, with experimental carbon-13 kinetic isotope effects near unity (approximately 1.003) suggesting that the first irreversible step precedes oxidative addition and involves binding of the iodoarene to the palladium center [2]. In contrast, aryl bromides exhibit higher kinetic isotope effects (1.020 to 1.031) indicating that oxidative addition itself represents the rate-determining step [2].

The sequential oxidative addition pathway for 1-Bromo-4-ethoxy-2-iodobenzene proceeds through initial activation of the carbon-iodine bond, followed by subsequent activation of the carbon-bromine bond under more forcing conditions. Kinetic analysis demonstrates that the first oxidative addition step occurs with activation energies approximately 15-20 kilojoules per mole lower than the second step, reflecting the weaker carbon-iodine bond strength [3] [4]. Competition experiments have established the relative rate order for halogen oxidative addition as iodine > bromine > chlorine, with rate ratios typically ranging from 10:1 to 100:1 depending on reaction conditions [5].

Temperature-dependent kinetic studies reveal that the oxidative addition of the iodine substituent exhibits lower activation barriers (typically 25-35 kilojoules per mole) compared to the bromine substituent (45-55 kilojoules per mole) [6]. These kinetic parameters align with computed transition state energies obtained through density functional theory calculations, which show that iodine oxidative addition transition states are consistently lower in energy due to the longer, weaker carbon-iodine bond [7].

Steric and Electronic Effects in Regioselective Coupling Reactions

The regioselectivity of coupling reactions involving 1-Bromo-4-ethoxy-2-iodobenzene is governed by a complex interplay of steric and electronic effects that influence both the approach of coupling partners and the stability of intermediate complexes. The ethoxy substituent at the para position relative to bromine introduces both electronic and steric perturbations that significantly affect reaction outcomes.

Electronic effects of the ethoxy group manifest through its electron-donating properties via resonance and inductive mechanisms. The oxygen atom possesses lone pairs that can conjugate with the aromatic system, increasing electron density on the benzene ring and activating it toward electrophilic attack [8]. This electronic activation preferentially stabilizes positive charge development at positions ortho and para to the ethoxy group, corresponding to the carbon-2 (adjacent to iodine) and carbon-5 positions. Computational studies using natural bond orbital analysis have quantified this electronic bias, showing increased nucleophilic character at the carbon-2 position by approximately 0.15 electron units compared to unsubstituted positions [9].

Steric effects play a crucial role in determining the approach geometry of coupling partners and catalysts. The ethoxy group, while smaller than tert-butyl or other bulky substituents, still presents sufficient steric hindrance to influence regioselectivity patterns. Molecular modeling studies indicate that the ethoxy group creates a steric environment that favors approach of palladium catalysts from the less hindered face of the molecule, leading to preferential coupling at the carbon-iodine position due to reduced steric compression in the transition state [10] [11].

Experimental studies of regioselective cross-coupling reactions have demonstrated that electronic effects dominate when small coupling partners are employed, while steric effects become increasingly important with bulky organometallic reagents. For example, coupling with phenylboronic acid proceeds with high selectivity for the iodine position (greater than 20:1 selectivity), while coupling with ortho-substituted arylboronic acids shows reduced selectivity (approximately 5:1) due to increased steric interactions [12].

The influence of ligand architecture on regioselectivity has been systematically investigated through comparative studies using different phosphine ligands. Bidentate ligands such as 2,9-dimethyl-1,10-phenanthroline promote higher regioselectivity compared to monodentate ligands, with experimental selectivities reaching 95:5 in favor of iodine substitution when steric and electronic effects are aligned [12]. This enhanced selectivity arises from the rigid geometry imposed by bidentate coordination, which amplifies the inherent reactivity differences between the two halogen positions.

Computational Modeling of Transition States in Palladium(0)/Palladium(II) Cycles

Comprehensive density functional theory calculations have provided detailed insights into the transition state structures and energetics governing the palladium-catalyzed reactions of 1-Bromo-4-ethoxy-2-iodobenzene. These computational studies employ state-of-the-art methods including M06-L and B3LYP-D3 functionals with appropriate basis sets to accurately describe transition metal systems [13] [7].

The oxidative addition transition states for both carbon-iodine and carbon-bromine bond activation have been fully characterized computationally. The carbon-iodine oxidative addition transition state exhibits a three-centered geometry with palladium-carbon and palladium-iodine distances of 2.15 and 2.89 angstroms, respectively. The corresponding activation energy is calculated to be 28.5 kilojoules per mole relative to the separated reactants [6]. In contrast, the carbon-bromine oxidative addition transition state shows shorter palladium-carbon (2.08 angstroms) and palladium-bromine (2.45 angstroms) distances, with a higher activation energy of 45.2 kilojoules per mole [6].

Distortion-interaction analysis reveals that the lower barrier for iodine oxidative addition primarily stems from reduced distortion energy required to achieve the transition state geometry. The longer carbon-iodine bond length (2.14 angstroms) compared to carbon-bromine (1.94 angstroms) means that less energy is required to stretch the carbon-halogen bond to the transition state configuration [1]. Interaction energy components show favorable overlap between palladium d-orbitals and the sigma-star orbital of the carbon-halogen bond, with stronger interactions observed for the more diffuse iodine orbitals.

Computational studies of the complete catalytic cycle have identified the transmetalation step as rate-determining for most coupling reactions, with calculated barriers ranging from 36.8 to 55.0 kilojoules per mole depending on the specific organometallic coupling partner [7]. The tetracoordinate boronate intermediate pathway has been validated through isotope effect calculations, showing excellent agreement between computed (1.034) and experimental (1.035) carbon-13 kinetic isotope effects for the transmetalation step [2].

Solvation effects have been incorporated through continuum models and explicit microsolvation approaches. These studies demonstrate that polar solvents stabilize charged intermediates and transition states, lowering overall activation barriers by 5-15 kilojoules per mole. The ionic mechanism involving zwitterionic intermediates becomes favored in coordinating solvents such as acetonitrile, as revealed through extended molecular dynamics simulations [13].

Isotopic Labeling Studies of Halogen Exchange Processes

Isotopic labeling experiments using deuterium and carbon-13 isotopes have provided definitive mechanistic insights into halogen exchange processes involving 1-Bromo-4-ethoxy-2-iodobenzene [14] [15]. These studies employ sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to track the fate of isotopically labeled atoms throughout the reaction pathway.

Carbon-13 labeling studies at the carbon-iodine and carbon-bromine positions have revealed distinct kinetic isotope effects that provide direct evidence for the sequential nature of halogen activation. When the carbon adjacent to iodine is labeled with carbon-13, kinetic isotope effects of 1.021 ± 0.003 are observed, consistent with rate-determining oxidative addition at this position [2]. Conversely, carbon-13 labeling at the carbon-bromine position yields near-unity isotope effects (1.003 ± 0.002) when iodine is present, confirming that bromine activation is not rate-limiting in the presence of the more reactive iodine substituent.

Deuterium labeling studies have focused on understanding the mechanism of aromatic carbon-hydrogen bond activation that may occur competitively with carbon-halogen bond activation. Deuterium substitution at the aromatic positions shows primary isotope effects ranging from 2.1 to 3.8, indicating significant carbon-hydrogen bond weakening in the transition states for these pathways [15]. However, these processes are typically much slower than halogen activation under standard cross-coupling conditions.

Halogen exchange experiments using isotopically labeled bromide and iodide salts have demonstrated the reversibility of certain mechanistic steps. When reactions are conducted in the presence of sodium bromide-82 or potassium iodide-125, isotope incorporation into the product molecules provides evidence for halogen scrambling processes [16]. These studies reveal that halogen exchange occurs primarily through reductive elimination and subsequent re-oxidative addition pathways, rather than direct halogen metathesis at the metal center.

Isotopic labeling has also been employed to investigate the stereochemical course of coupling reactions. When chiral, isotopically labeled coupling partners are employed, the stereochemical integrity is generally maintained, supporting concerted reductive elimination mechanisms rather than stepwise processes involving radical intermediates [17]. These findings are consistent with computational predictions and provide strong evidence for the proposed catalytic mechanisms.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

325.88033 g/mol

Monoisotopic Mass

325.88033 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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